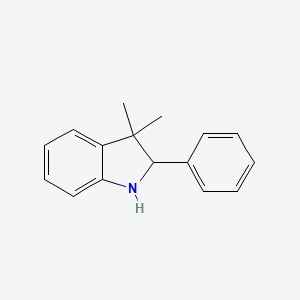
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a naphthoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method for synthesizing isoxazoles involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
For the benzofuran moiety, a typical synthesis might involve the reaction of phenylacetylene with 2-iodophenol in the presence of a base such as K2CO3 and a copper catalyst . The final step involves esterification to form the naphthoate ester, which can be achieved using standard esterification techniques with reagents like ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2-one derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and isoxazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the ester or isoxazole positions.
Major Products
Oxidation: Benzofuran-2-one derivatives.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The isoxazole ring can interact with various biological pathways, potentially inhibiting cancer cell proliferation by interfering with DNA synthesis or repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Psoralen, 8-methoxypsoralen, and angelicin.
Isoxazole derivatives: N-(5-methylisoxazol-3-yl)malonamide.
Uniqueness
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is unique due to the combination of the benzofuran, isoxazole, and naphthoate ester moieties in a single molecule. This unique structure imparts a range of chemical reactivity and potential biological activities that are not commonly found in simpler compounds.
Eigenschaften
CAS-Nummer |
1211284-16-0 |
|---|---|
Molekularformel |
C25H19NO5 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C25H19NO5/c1-2-28-21-12-11-16-7-3-5-9-19(16)24(21)25(27)29-15-18-14-23(31-26-18)22-13-17-8-4-6-10-20(17)30-22/h3-14H,2,15H2,1H3 |
InChI-Schlüssel |
AQZBMFHYTXHUEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)
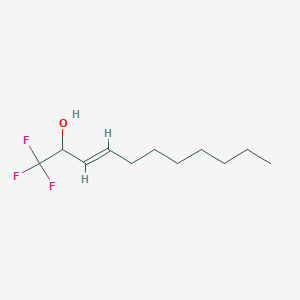
![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)
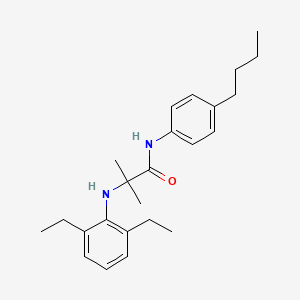

![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
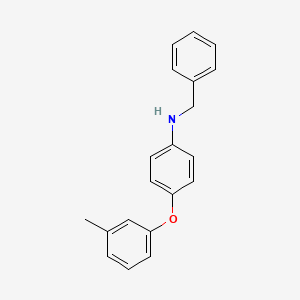
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)

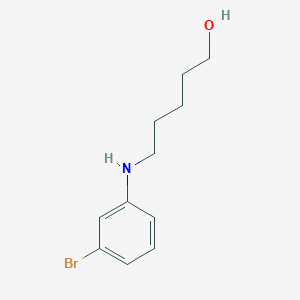
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B14138279.png)
